An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-Ethenyl-4-fluoro-2-methylbenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of 1-Ethenyl-4-fluoro-2-methylbenzene
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for 1-ethenyl-4-fluoro-2-methylbenzene. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages high-accuracy predictive algorithms to generate and interpret the NMR data for this compound. The document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar substituted aromatic compounds. The guide offers an in-depth analysis of the predicted chemical shifts and coupling constants, a summary of the data in tabular format, a standard experimental protocol for NMR data acquisition, and a visual representation of the molecular structure.
Introduction
1-Ethenyl-4-fluoro-2-methylbenzene, a substituted styrene, is a potentially valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical agents. The precise arrangement of the ethenyl, fluoro, and methyl substituents on the benzene ring gives rise to a unique electronic environment, which can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound.[1] This guide focuses on the ¹H and ¹³C NMR spectra, which are fundamental for the structural elucidation and purity assessment of organic molecules.
Given the lack of readily available experimental spectra for 1-ethenyl-4-fluoro-2-methylbenzene, this guide utilizes advanced NMR prediction software. These tools employ sophisticated algorithms, including machine learning, to calculate chemical shifts and coupling constants with a high degree of accuracy.[2][3] The predicted data herein serves as a robust reference for researchers working with this molecule.
Molecular Structure and Atom Numbering
To facilitate the clear assignment of NMR signals, the molecular structure of 1-ethenyl-4-fluoro-2-methylbenzene is presented below with a standardized atom numbering system.
Figure 1: Molecular structure and atom numbering for 1-ethenyl-4-fluoro-2-methylbenzene.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1-ethenyl-4-fluoro-2-methylbenzene in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-Ethenyl-4-fluoro-2-methylbenzene.
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H3 | ~7.15 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 8.5 |
| H5 | ~6.95 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |
| H6 | ~7.20 | d | J(H6-H5) ≈ 8.5 |
| Ha | ~6.70 | dd | J(Ha-Hb) ≈ 17.6, J(Ha-Hc) ≈ 10.9 |
| Hb | ~5.75 | d | J(Hb-Ha) ≈ 17.6 |
| Hc | ~5.25 | d | J(Hc-Ha) ≈ 10.9 |
| CH₃ | ~2.30 | s | - |
Analysis of the Predicted ¹H NMR Spectrum
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Aromatic Region (δ 6.9-7.3 ppm):
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The three protons on the aromatic ring (H3, H5, and H6) are expected to resonate in this region.
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H6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing fluorine and ethenyl groups. It is expected to be a doublet due to coupling with H5.
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H5: This proton is ortho to the fluorine atom and will experience coupling to both H6 and H3, resulting in a doublet of doublets.
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H3: This proton is ortho to the ethenyl group and will show coupling to H5 and a through-space coupling to the fluorine atom, also resulting in a doublet of doublets.
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Vinylic Region (δ 5.2-6.8 ppm):
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The three protons of the ethenyl group (Ha, Hb, and Hc) give rise to a characteristic AMX spin system.
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Ha: This proton, attached to the carbon adjacent to the aromatic ring, is expected to be the most deshielded of the vinylic protons and will appear as a doublet of doublets due to coupling with both Hb (trans) and Hc (cis).
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Hb and Hc: These are the terminal vinylic protons. They will each appear as a doublet due to coupling with Ha. The trans-coupling constant (J(Ha-Hb)) is typically larger than the cis-coupling constant (J(Ha-Hc)).
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Aliphatic Region (δ 2.3 ppm):
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The methyl group (CH₃) attached to the aromatic ring is expected to appear as a singlet in the upfield region of the spectrum.
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Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 1-ethenyl-4-fluoro-2-methylbenzene in CDCl₃ is summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethenyl-4-fluoro-2-methylbenzene.
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~137.5 |
| C2 | ~135.0 (d, J(C-F) ≈ 3 Hz) |
| C3 | ~128.0 (d, J(C-F) ≈ 8 Hz) |
| C4 | ~162.0 (d, J(C-F) ≈ 245 Hz) |
| C5 | ~115.0 (d, J(C-F) ≈ 21 Hz) |
| C6 | ~130.0 |
| C7 (CH) | ~136.0 |
| C8 (CH₂) | ~114.0 |
| C10 (CH₃) | ~20.0 |
Analysis of the Predicted ¹³C NMR Spectrum
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Aromatic Region (δ 115-165 ppm):
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The six carbons of the benzene ring are all chemically inequivalent and are expected to show distinct signals.
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C4: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)).
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C2, C3, and C5: These carbons will also exhibit coupling to the fluorine atom, but with smaller coupling constants (²J(C-F) and ³J(C-F)).
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C1 and C6: These carbons are not directly coupled to fluorine and are expected to appear as singlets. Their chemical shifts are influenced by the ethenyl and methyl substituents, respectively.
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Vinylic Region (δ 114-136 ppm):
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C7 and C8: The two carbons of the ethenyl group will resonate in this region. C7, being closer to the aromatic ring, is expected to be more deshielded than the terminal C8.
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Aliphatic Region (δ ~20 ppm):
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C10: The methyl carbon will appear as a singlet in the upfield region of the spectrum.
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Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-ethenyl-4-fluoro-2-methylbenzene directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
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Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
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Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width: -2 to 12 ppm.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width: 0 to 220 ppm.
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Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-ethenyl-4-fluoro-2-methylbenzene. The predicted chemical shifts and coupling constants offer a valuable resource for the structural verification and characterization of this compound. The provided interpretation of the spectra, based on established principles of NMR spectroscopy, will aid researchers in assigning experimental data. The outlined experimental protocol serves as a practical guide for obtaining high-quality NMR spectra.
References
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]
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Mestrelab Research. (2024). Mnova NMRPredict. [Link]
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CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre. Retrieved March 25, 2026, from [Link]
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NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 25, 2026, from [Link]
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PubChem. (n.d.). 4-Fluorostyrene. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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PubChem. (n.d.). 2-Methylstyrene. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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SpectraBase. (n.d.). 4-Fluorostyrene. John Wiley & Sons, Inc. Retrieved March 25, 2026, from [Link]
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SpectraBase. (n.d.). 4-Fluorotoluene. John Wiley & Sons, Inc. Retrieved March 25, 2026, from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 25, 2026, from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
